molecular formula C22H24N6O B3009310 (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone CAS No. 1021138-15-7

(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone

Cat. No.: B3009310
CAS No.: 1021138-15-7
M. Wt: 388.475
InChI Key: FYZMUPDOJGDVOP-UHFFFAOYSA-N
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Description

(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C22H24N6O and its molecular weight is 388.475. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a messenger molecule with diverse functions throughout the body .

Mode of Action

The compound interacts with its targets, the nitric oxide synthases, to mediate the production of nitric oxide . Nitric oxide is a key player in various physiological processes, including neurotransmission, immune defense, and regulation of cell death .

Biochemical Pathways

The compound’s interaction with nitric oxide synthases affects the nitric oxide pathway. Nitric oxide is a critical component in several biochemical pathways, including those involved in neurotransmission, immune response, and apoptosis . The downstream effects of these pathways can have significant impacts on physiological processes such as memory, learning, and immune defense .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action is the production of nitric oxide, which has diverse functions throughout the body . In the brain and peripheral nervous system, nitric oxide displays many properties of a neurotransmitter . In macrophages, nitric oxide mediates tumoricidal and bactericidal actions .

Biological Activity

The compound (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone , also known by its IUPAC name, is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C22H24N6O
  • Molecular Weight : 442.4 g/mol
  • CAS Number : 1021028-01-2

The compound features a pyridazine ring, a piperazine moiety, and a substituted aromatic group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease pathways. For instance, studies suggest that it could modulate immune responses by interacting with programmed cell death proteins (PD-1/PD-L1) or other relevant pathways in cancer therapy .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown promising results against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM in various studies .

Anticancer Properties

The compound's structural analogs have been evaluated for their anticancer activities. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with some derivatives exhibiting low micromolar GI50 values, indicating strong antiproliferative effects . The mechanism often involves inhibition of tubulin polymerization and interference with cell cycle progression .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can inhibit key enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases . The inhibition profiles suggest potential applications in developing treatments for conditions like Alzheimer's disease.

Case Studies

Study Target Pathogen IC50/IC90 Values Effect Observed
Study 1Mycobacterium tuberculosisIC90: 3.73 - 4.00 μMSignificant antimicrobial activity
Study 2Cancer Cell LinesGI50 < 5.0 μMHigh cytotoxicity and antiproliferative effects
Study 3AChEIC50: Not specifiedEnzyme inhibition leading to potential neuroprotective effects

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the piperazine and pyridazine moieties significantly influence biological activity. For instance, substituents on the aromatic rings can enhance binding affinity to target proteins, thereby increasing efficacy .

Properties

IUPAC Name

(2-methylphenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-16-9-10-23-20(15-16)24-19-7-8-21(26-25-19)27-11-13-28(14-12-27)22(29)18-6-4-3-5-17(18)2/h3-10,15H,11-14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZMUPDOJGDVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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